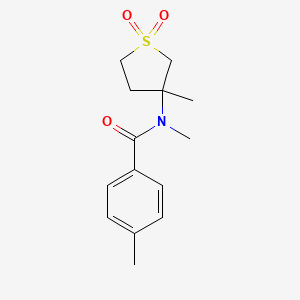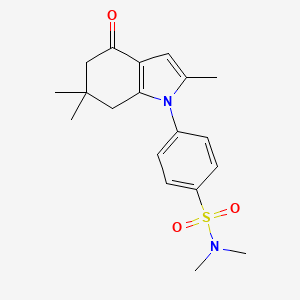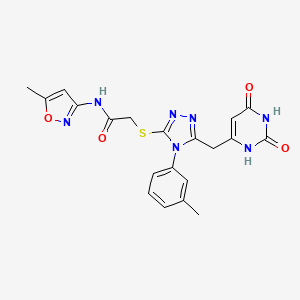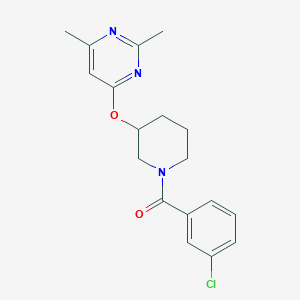
N,4-dimethyl-N-(3-methyl-1,1-dioxothiolan-3-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
This involves the methods used to synthesize the compound, including the reactants, conditions, and the mechanism of the reaction .Molecular Structure Analysis
This involves the study of the arrangement of atoms in the molecule of a compound. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are used .Chemical Reactions Analysis
This involves studying how the compound reacts with other compounds. The products formed and the conditions required for the reaction are studied .Physical And Chemical Properties Analysis
This includes studying properties like molecular weight, boiling point, melting point, solubility, etc .Wissenschaftliche Forschungsanwendungen
Herbicidal Activity
One of the significant applications of benzamide derivatives in scientific research is their herbicidal activity. N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide, a compound closely related to N,4-dimethyl-N-(3-methyl-1,1-dioxothiolan-3-yl)benzamide, has been identified as herbicidally active against annual and perennial grasses. This discovery has potential agricultural utility in forage legumes, certain turf grasses, and cultivated crops, highlighting the role of benzamide derivatives in agricultural chemistry and plant science research (K. Viste, A. J. Cirovetti, & B. Horrom, 1970).
Antimicrobial and Antifungal Activity
Benzamide derivatives have also been explored for their potential biological applications, including antimicrobial and antifungal activities. A series of substituted N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides exhibited potential biological applications and were screened against various enzymes and pathogens. These compounds have shown significant interest for further applications in the field of medicinal chemistry, indicating the versatility of benzamide derivatives in drug discovery and pharmaceutical research (A. Saeed, S. Ejaz, A. Khurshid, S. Hassan, Mariya al-Rashida, M. Latif, J. Lecka, J. Sévigny, & J. Iqbal, 2015).
Anti-Tubercular Applications
Further, the synthesis of novel benzamide derivatives like 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide has been reported, with these compounds showing promising in vitro anti-tubercular activity against Mycobacterium tuberculosis. This research underscores the potential of benzamide derivatives in developing new anti-tubercular agents, contributing to the battle against tuberculosis and showcasing the importance of these compounds in microbiology and infectious disease research (Urja D. Nimbalkar, J. Seijas, Rachna Borkute, Manoj G. Damale, J. Sangshetti, D. Sarkar, & A. P. Nikalje, 2018).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N,4-dimethyl-N-(3-methyl-1,1-dioxothiolan-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3S/c1-11-4-6-12(7-5-11)13(16)15(3)14(2)8-9-19(17,18)10-14/h4-7H,8-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRNZVYHGDBSCOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N(C)C2(CCS(=O)(=O)C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,4-dimethyl-N-(3-methyl-1,1-dioxothiolan-3-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2,4-Dichlorophenoxy)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2893307.png)
![N-[2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl]-4-methylbenzamide](/img/structure/B2893310.png)
![1-[4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-2-phenylmethoxyethanone](/img/structure/B2893312.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(3-(4-chlorophenyl)-2-oxoimidazolidin-1-yl)acetamide](/img/structure/B2893315.png)
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[2.2]pentane-5-carboxylic acid](/img/structure/B2893316.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-5-chlorothiophene-2-sulfonamide](/img/structure/B2893318.png)
![N-[4-(tert-butyl)-1,3-thiazol-2-yl]-N'-phenylurea](/img/structure/B2893319.png)
![8-{4-[(2-Chlorophenyl)methyl]piperazinyl}-3-methyl-7-[(3-methylphenyl)methyl]-1,3,7-trihydropurine-2,6-dione](/img/structure/B2893323.png)

![N-(4-morpholin-4-ylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]propanamide](/img/structure/B2893325.png)
